molecular formula C8H8BrClOZn B1592903 5-Bromo-2-methoxybenzylzinc chloride CAS No. 352530-35-9

5-Bromo-2-methoxybenzylzinc chloride

Cat. No.: B1592903
CAS No.: 352530-35-9
M. Wt: 300.9 g/mol
InChI Key: VGKCWJCGDDKRRZ-UHFFFAOYSA-M
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Description

5-Bromo-2-methoxybenzylzinc chloride is an organozinc reagent commonly used in organic synthesis. It is typically available as a 0.5 M solution in tetrahydrofuran (THF). The compound has the molecular formula CH3OC6H3(Br)CH2ZnCl and a molecular weight of 300.90 g/mol . It is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Scientific Research Applications

5-Bromo-2-methoxybenzylzinc chloride has a wide range of applications in scientific research:

Safety and Hazards

This compound is classified as having Acute Toxicity (Oral - Category 4), Carcinogenicity (Category 2), Flammability (Liquid - Category 2), Skin Corrosion (Category 1B), and Specific Target Organ Toxicity (Single Exposure - Category 3) . The precautionary statements include P210, P260, P280, P305 + P351 + P338, P370 + P378, and P403 + P235 .

Mechanism of Action

Target of Action

This compound is a type of organozinc reagent , which are commonly used in organic chemistry for various types of chemical reactions, including nucleophilic addition and substitution reactions .

Mode of Action

The mode of action of 5-Bromo-2-methoxybenzylzinc chloride solution involves its interaction with other chemical entities in a reaction mixture. As an organozinc compound, it can act as a nucleophile, attacking electrophilic carbon atoms in suitable substrates . The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants present .

Biochemical Pathways

The this compound solution can participate in various biochemical pathways depending on the reaction it is involved in. It can affect different pathways based on its role as a nucleophile and the specific substrates it interacts with . .

Result of Action

The molecular and cellular effects of the action of this compound solution would depend on the specific reaction it is used in. As a nucleophile, it can facilitate the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of this compound solution can be influenced by various environmental factors. These include the temperature, solvent, concentration of the solution, and the presence of other reactants . For instance, it is typically stored at 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-methoxybenzylzinc chloride is prepared through the reaction of 5-bromo-2-methoxybenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

In industrial settings, the production of this compound solution follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The solution is then stored at low temperatures (2-8°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxybenzylzinc chloride primarily undergoes substitution reactions, particularly nucleophilic substitution, where it acts as a nucleophile. It can also participate in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds .

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a catalyst like palladium.

    Cross-Coupling Reactions: Reagents include various halides and organometallic compounds. .

Major Products

The major products formed from these reactions are typically substituted aromatic compounds, which can be further utilized in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzylzinc chloride solution
  • 4-Methoxybenzylzinc chloride solution
  • 4-Ethoxybenzylzinc chloride solution
  • Cyclohexylzinc bromide solution
  • Phenylzinc iodide solution

Uniqueness

5-Bromo-2-methoxybenzylzinc chloride is unique due to the presence of both bromine and methoxy groups on the benzyl ring. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

CAS No.

352530-35-9

Molecular Formula

C8H8BrClOZn

Molecular Weight

300.9 g/mol

IUPAC Name

zinc;4-bromo-2-methanidyl-1-methoxybenzene;chloride

InChI

InChI=1S/C8H8BrO.ClH.Zn/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

VGKCWJCGDDKRRZ-UHFFFAOYSA-M

SMILES

COC1=C(C=C(C=C1)Br)[CH2-].Cl[Zn+]

Canonical SMILES

COC1=C(C=C(C=C1)Br)[CH2-].[Cl-].[Zn+2]

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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